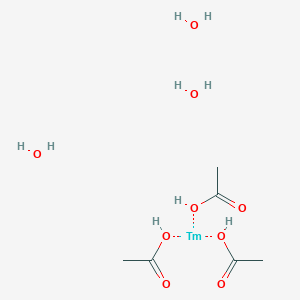
Acetato de tulio(III) hidratado
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thulium(III) acetate hydrate is a chemical compound containing the rare earth element thulium. It is the acetate salt of thulium, with the chemical formula Tm(CH₃COO)₃·xH₂O. This compound can exist in both tetrahydrate and anhydrous forms . Thulium is a rare earth metal, and its compounds are known for their unique properties and applications in various fields.
Aplicaciones Científicas De Investigación
Thulium(III) acetate hydrate has several applications in scientific research, including:
Mecanismo De Acción
Target of Action
Thulium(III) acetate hydrate is a chemical compound containing the rare earth element thulium . It is primarily used as a precursor in the synthesis of core-shell nanocrystals . The primary target of this compound is the nanocrystal structure where it contributes to the formation of the core-shell .
Mode of Action
For instance, it reacts with iron acetylacetonate at 300 °C to form the hexagonal crystal TmFeO3 .
Biochemical Pathways
Its use in the synthesis of core-shell nanocrystals suggests that it may play a role in the formation of these structures .
Result of Action
The primary result of Thulium(III) acetate hydrate’s action is the formation of core-shell nanocrystals . These nanocrystals have various applications, including in optical glasses, structural ceramics, catalysts, electrical components, and photo-optical materials .
Action Environment
The action of Thulium(III) acetate hydrate can be influenced by various environmental factors. For instance, the reaction with iron acetylacetonate requires a temperature of 300 °C . More research is needed to fully understand how other environmental factors influence the action, efficacy, and stability of Thulium(III) acetate hydrate.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Thulium(III) acetate hydrate can be synthesized by reacting thulium oxide (Tm₂O₃) with acetic acid (CH₃COOH). The reaction typically involves dissolving thulium oxide in acetic acid, followed by crystallization to obtain the hydrate form. The reaction can be represented as: [ \text{Tm}_2\text{O}_3 + 6 \text{CH}_3\text{COOH} \rightarrow 2 \text{Tm}(\text{CH}_3\text{COO})_3 + 3 \text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of thulium(III) acetate hydrate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and concentration, to ensure high purity and yield of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Thulium(III) acetate hydrate undergoes various chemical reactions, including:
Substitution Reactions: Reacting with trifluoroacetic acid to form thulium trifluoroacetate. [ \text{Tm}(\text{CH}_3\text{COO})_3 + 3 \text{CF}_3\text{COOH} \rightarrow \text{Tm}(\text{CF}_3\text{COO})_3 + 3 \text{CH}_3\text{COOH} ]
Complex Formation: Reacting with iron acetylacetonate to form hexagonal crystal TmFeO₃ at 300°C.
Common Reagents and Conditions:
Trifluoroacetic acid (CF₃COOH): Used in substitution reactions.
Iron acetylacetonate: Used in complex formation reactions.
Major Products:
Thulium trifluoroacetate: Formed from substitution reactions.
Hexagonal crystal TmFeO₃: Formed from complex formation reactions.
Comparación Con Compuestos Similares
Thulium(III) acetate hydrate can be compared with other rare earth metal acetates, such as:
- Ytterbium(III) acetate hydrate
- Yttrium(III) acetate hydrate
- Erbium(III) acetate hydrate
- Neodymium(III) acetate hydrate
- Terbium(III) acetate hydrate
- Lutetium(III) acetate hydrate
Uniqueness: Thulium(III) acetate hydrate is unique due to its specific applications in upconversion nanoparticles and its role as a dopant in fiber amplifiers. Its ability to form stable complexes and its use in portable X-ray devices also distinguish it from other similar compounds .
Propiedades
IUPAC Name |
acetic acid;thulium;trihydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H4O2.3H2O.Tm/c3*1-2(3)4;;;;/h3*1H3,(H,3,4);3*1H2; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFTHCLASOCQFCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.O.O.O.[Tm] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18O9Tm |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207738-11-2 |
Source


|
| Record name | Thulium(III) acetate hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
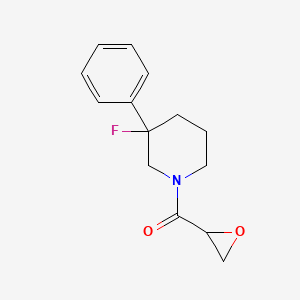
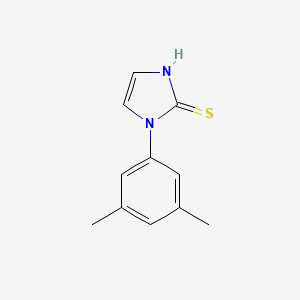
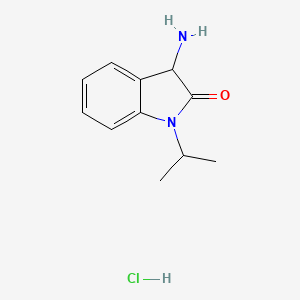
![2-(4-chlorophenoxy)-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)acetamide](/img/structure/B2420813.png)
![methyl 5-(4-oxo-4H-chromene-2-carbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate](/img/structure/B2420814.png)
![4-[(Dibutylamino)methyl]aniline](/img/structure/B2420815.png)
![2-{3-[(6-Oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile](/img/structure/B2420816.png)
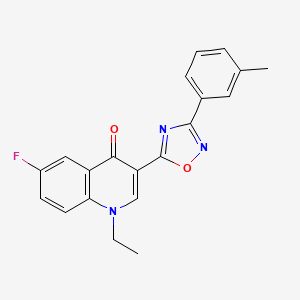
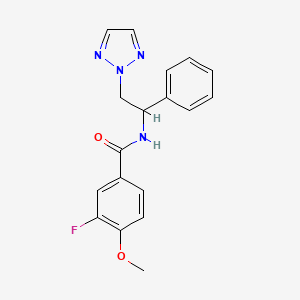

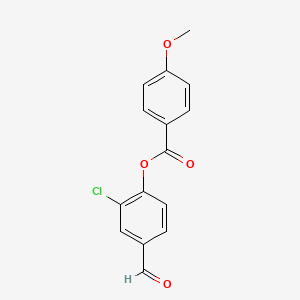
![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-[2-(2-thienyl)ethyl]acetamide](/img/structure/B2420826.png)

![5-[(3-fluorophenyl)methyl]-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2420828.png)
